Benzo[d]thiazol-2-ylmethyl 2-naphthoate
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Overview
Description
Benzo[d]thiazol-2-ylmethyl 2-naphthoate is a chemical compound that belongs to the class of benzothiazole derivatives. . The unique structure of this compound, which includes both a benzothiazole and a naphthoate moiety, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of Benzo[d]thiazol-2-ylmethyl 2-naphthoate typically involves the coupling of substituted 2-amino benzothiazoles with naphthoic acid derivatives. One common synthetic route includes the following steps :
Starting Materials: Substituted 2-amino benzothiazoles and naphthoic acid derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Procedure: The substituted 2-amino benzothiazole is reacted with the naphthoic acid derivative in an appropriate solvent (e.g., dichloromethane) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield optimization.
Chemical Reactions Analysis
Benzo[d]thiazol-2-ylmethyl 2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzo[d]thiazol-2-ylmethyl 2-naphthoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical properties and reactivity.
Medicine: The compound’s biological activities make it a candidate for drug discovery and development. It has shown promise in preclinical studies for various therapeutic applications.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2-naphthoate involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, blocking their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Benzo[d]thiazol-2-ylmethyl 2-naphthoate can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds also exhibit anti-inflammatory and antimicrobial activities but differ in their structural features and specific biological targets.
Thiazole-based compounds: . This compound is unique due to its naphthoate moiety, which imparts additional chemical and biological properties.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S/c21-19(15-10-9-13-5-1-2-6-14(13)11-15)22-12-18-20-16-7-3-4-8-17(16)23-18/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRFTPBVDJPZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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